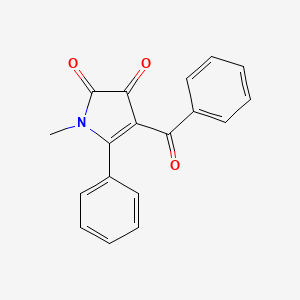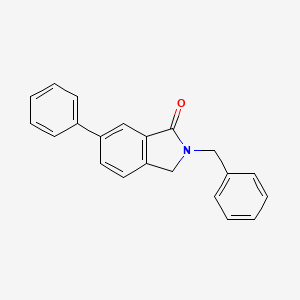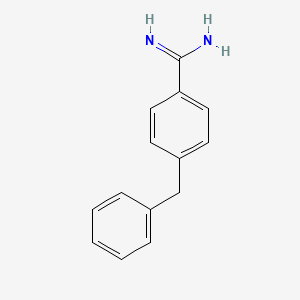
Benzenecarboximidamide, 4-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenecarboximidamide, 4-(phenylmethyl)- is an organic compound with a complex structure that includes a benzene ring and a carboximidamide group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarboximidamide, 4-(phenylmethyl)- typically involves the reaction of benzylamine with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, and under controlled temperature and pressure conditions. The process may also involve the use of solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of Benzenecarboximidamide, 4-(phenylmethyl)- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the compound meets the required standards for various applications.
化学反应分析
Types of Reactions
Benzenecarboximidamide, 4-(phenylmethyl)- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines. Substitution reactions can lead to a variety of substituted benzene derivatives.
科学研究应用
Benzenecarboximidamide, 4-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: Benzenecarboximidamide, 4-(phenylmethyl)- is investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes and its role in drug development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a key component in various industrial processes.
作用机制
The mechanism of action of Benzenecarboximidamide, 4-(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition and modulation of signaling pathways.
相似化合物的比较
Benzenecarboximidamide, 4-(phenylmethyl)- can be compared with other similar compounds, such as:
Benzamidine: Similar in structure but lacks the phenylmethyl group. It is also used as an enzyme inhibitor.
Phenylmethylamine: Contains the phenylmethyl group but lacks the carboximidamide group. It is used in the synthesis of various organic compounds.
Benzonitrile: Contains the benzene ring and nitrile group but lacks the carboximidamide group. It is used as a precursor in organic synthesis.
The uniqueness of Benzenecarboximidamide, 4-(phenylmethyl)- lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable for diverse applications.
属性
CAS 编号 |
61625-26-1 |
|---|---|
分子式 |
C14H14N2 |
分子量 |
210.27 g/mol |
IUPAC 名称 |
4-benzylbenzenecarboximidamide |
InChI |
InChI=1S/C14H14N2/c15-14(16)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16) |
InChI 键 |
UGIVOLFPUZPBJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(1,3-Benzothiazol-2-yl)pyrazol-4-yl]-(2-hydroxyphenyl)methanone](/img/structure/B14586010.png)

![Triethoxy[(4-fluorophenoxy)methyl]silane](/img/structure/B14586022.png)
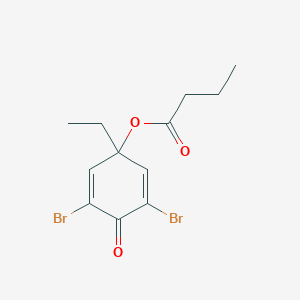

![N-[2-(Dimethylamino)ethyl]-2-(2-phenylethyl)benzamide](/img/structure/B14586035.png)
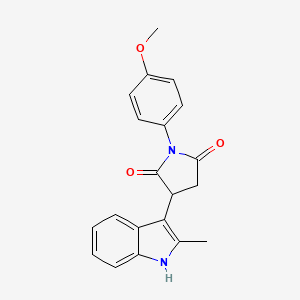
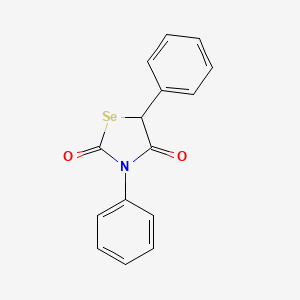
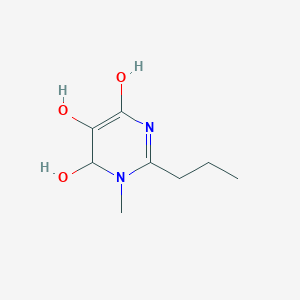
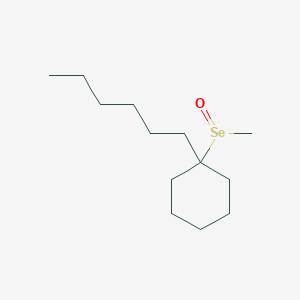
![Tributyl{[2,3-dimethyl-3-(oxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14586065.png)
![4-Chloro-2,6-bis[(diethylamino)methyl]phenol](/img/structure/B14586070.png)
